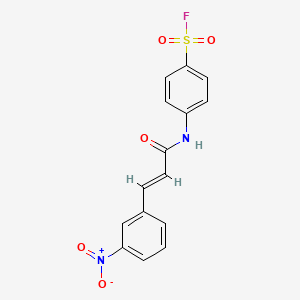

4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride

Description

4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a synthetic organic compound featuring a benzene sulfonyl fluoride core substituted at the 4-position with an acrylamido group linked to a 3-nitrophenyl moiety. The sulfonyl fluoride group is a highly reactive electrophile, enabling covalent interactions with nucleophilic residues (e.g., serine, threonine) in enzyme active sites, making it a candidate for protease inhibition or activity-based protein profiling.

Properties

CAS No. |

19188-65-9 |

|---|---|

Molecular Formula |

C15H11FN2O5S |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C15H11FN2O5S/c16-24(22,23)14-7-5-12(6-8-14)17-15(19)9-4-11-2-1-3-13(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+ |

InChI Key |

BTLLFNKWFUSWGY-RUDMXATFSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sulfonyl Fluorides from Sulfonic Acids

A method exists for synthesizing sulfonyl fluorides from sulfonic acids using trichloroacetonitrile, triphenylphosphine, and TBAF(t-BuOH)\$$4]. This reaction is applicable to preparing acid-sensitive amino acid fluorides without deprotection or rearrangement.

One-Pot Procedure for Acyl and Sulfonyl Fluorides

Carboxylic acids can be converted into acyl fluorides in excellent yields by treatment with trichloroacetonitrile, triphenylphosphine, and TBAF(t-BuOH)\$$4] at room temperature.

Synthesis from Nitrobenzene and Chlorosulfonic Acid

3-Nitrobenzenesulfonyl chloride can be prepared in high yields from nitrobenzene and chlorosulfonic acid by reacting nitrobenzene with chlorosulfonic acid at temperatures of about 90° to about 120° C., and allowing an inorganic acid chloride to act on the resulting reaction mixture at about 40° to about 90° C. The desired 3-nitrobenzenesulfonyl chloride is obtained in a yield of about 95 to about 98%.

Electrochemical Method to Access Sulfonyl Fluorides

An electrochemical method can access sulfonyl fluorides by subjecting sulfones to electrochemical conditions, which initiates fragmentation of C–S bonds, and subsequent fluorination of a radical intermediate to realize the sulfonyl fluoride functional group.

Chemical Reactions Analysis

4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and sulfonyl fluoride.

Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, using reagents such as hydrogen gas with a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Scientific Research Applications

4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

Medicinal Chemistry: It is used in the development of inhibitors for enzymes such as human neutrophil elastase, which is relevant for treating conditions like Acute Respiratory Distress Syndrome.

Material Science: The compound’s unique functional groups make it useful in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The nitro and sulfonyl fluoride groups play crucial roles in this binding process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Functional Group Analysis

- Sulfonyl Fluoride vs. Phthalimide/Chloro: The sulfonyl fluoride group in the target compound enables irreversible covalent bonding, contrasting with 3-chloro-N-phenyl-phthalimide’s chloro group, which participates in nucleophilic substitutions during polymer synthesis . Chidamide lacks electrophilic groups, relying on non-covalent interactions for histone deacetylase (HDAC) inhibition .

- Acrylamido Linkage : Both the target compound and chidamide feature acrylamido groups, which stabilize extended conformations. However, the target’s acrylamido is directly bonded to a nitro-substituted phenyl, enhancing electron withdrawal, whereas chidamide’s acrylamido connects to a pyridinyl group, aiding in HDAC binding .

Research Findings and Implications

- Reactivity Studies : Sulfonyl fluorides exhibit slower hydrolysis than sulfonyl chlorides, enhancing their utility in aqueous biological systems. The target compound’s nitro group may further stabilize the transition state during covalent bonding.

- Biological Relevance : While chidamide’s crystal structure confirmed its (E)-configuration critical for HDAC inhibition , the target compound’s stereochemistry and binding modes remain to be elucidated.

- Industrial Potential: The target’s dual functionality (sulfonyl fluoride + acrylamido) bridges materials science and biochemistry, though its thermal stability may lag behind 3-chloro-N-phenyl-phthalimide-derived polymers .

Biological Activity

4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride, also known by its CAS number 19188-65-9, is a complex organic compound notable for its potential biological applications. This compound features both nitro and sulfonyl fluoride functional groups, which contribute to its reactivity and biological activity. The following sections will explore its biological mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H11FN2O5S

- Molecular Weight : 350.3 g/mol

- IUPAC Name : 4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride

The biological activity of this compound primarily stems from its role as an enzyme inhibitor. It interacts with specific molecular targets, particularly enzymes involved in inflammatory processes. The mechanism involves binding to the active site of enzymes such as human neutrophil elastase (HNE), which is implicated in various pathological conditions, including Acute Respiratory Distress Syndrome (ARDS).

Enzyme Inhibition

Research indicates that this compound effectively inhibits HNE, which plays a critical role in the degradation of extracellular matrix proteins during inflammation. The inhibition of HNE can potentially mitigate tissue damage in inflammatory diseases.

Case Studies and Research Findings

- Inhibition of Human Neutrophil Elastase :

- A study demonstrated that compounds similar to this compound significantly inhibited HNE activity in vitro, suggesting potential therapeutic applications in treating ARDS.

- Development of Chemical Probes :

- Research on sulfonyl fluorides has led to the development of chemical probes that target E3 ubiquitin ligases, which are crucial for protein degradation pathways. This indicates a broader application for compounds containing sulfonyl fluoride moieties in modulating protein interactions within cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Structure | Enzyme inhibitor with potential applications in medicinal chemistry |

| Benzenesulfonic acid derivatives | Structure | Used in various industrial applications; less focused on biological activity |

Q & A

Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be reconciled?

- Methodological Answer :

- Solubility parameter analysis : Measure Hansen solubility parameters (δD, δP, δH) via turbidimetry.

- Co-solvency studies : Test binary solvent systems (e.g., DMSO/water) to identify optimal ratios .

Comparative Table of Structurally Similar Sulfonyl Fluoride Derivatives

| Compound Name | Key Structural Differences | Biological Activity | Reference |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | Lacks acrylamido and nitro groups | Broad-spectrum enzyme inhibition | |

| N-(4-Sulfamoylphenyl)urea | Urea linker instead of acrylamido | Potential kinase inhibitor | |

| 3-Nitrobenzenesulfonyl fluoride | Missing acrylamido group | Reactive probe for proteomics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.